

Spectroscopic Analysis of 4-(Benzylxy)-2-methyl-1-nitrobenzene: A Technical Guide

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Compound of Interest

Compound Name:	4-(Benzylxy)-2-methyl-1-nitrobenzene
Cat. No.:	B1266877

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **4-(benzylxy)-2-methyl-1-nitrobenzene**. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds. The methodologies for obtaining such spectroscopic data are also detailed, providing a comprehensive resource for researchers in organic synthesis and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-(benzylxy)-2-methyl-1-nitrobenzene**. These predictions are derived from established principles of spectroscopy and by comparison with data from analogous compounds.

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.80	d	1H	H-3
~7.40-7.20	m	5H	Phenyl-H of benzyl group
~7.10	dd	1H	H-5
~7.00	d	1H	H-6
~5.10	s	2H	-OCH ₂ -
~2.50	s	3H	-CH ₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment
~160	C-4
~148	C-1
~138	C-2
~136	Quaternary C of benzyl group
~129-127	Phenyl-C of benzyl group
~125	C-3
~115	C-5
~110	C-6
~71	-OCH ₂ -
~20	-CH ₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch
~1590, 1490, 1450	Strong	Aromatic C=C stretch
~1520 and ~1340	Strong	Asymmetric and symmetric NO ₂ stretch
~1250	Strong	Aryl-O-C stretch
~1050	Strong	C-O-C stretch

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
243.09	[M] ⁺ (Molecular ion)
152.06	[M - C ₇ H ₇] ⁺
91.05	[C ₇ H ₇] ⁺ (Tropylium ion)

Ionization method: Electron Ionization (EI). The molecular formula is C₁₄H₁₃NO₃, with a molecular weight of 243.26 g/mol .[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of organic compounds like **4-(benzyloxy)-2-methyl-1-nitrobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.

- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6-0.8 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Acetone- d_6) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
- Data Acquisition: The sample tube is placed in the NMR probe. For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, proton decoupling is employed to simplify the spectrum. Key parameters to set include the number of scans, pulse width, and relaxation delay.
- Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the TMS signal (0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule.

- Sample Preparation:
 - KBr Pellet Method: A few milligrams of the solid sample are ground with anhydrous potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - Thin Film Method: The compound is dissolved in a volatile solvent (e.g., dichloromethane or acetone). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.
- Data Acquisition: A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the IR spectrum.
- Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}). Characteristic absorption bands are identified and assigned to specific functional groups.

Mass Spectrometry (MS)

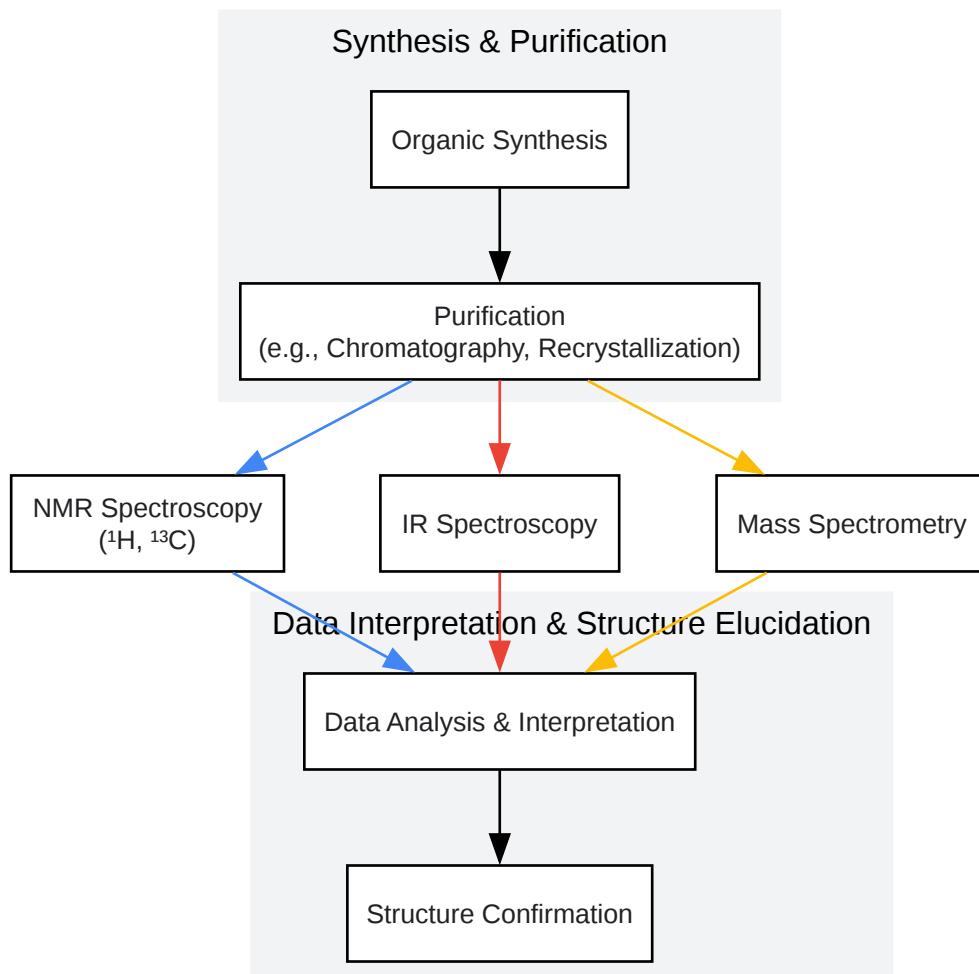
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** The sample molecules are ionized. Common ionization techniques for organic molecules include:
 - **Electron Ionization (EI):** The sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions.
 - **Electrospray Ionization (ESI):** A high voltage is applied to a liquid solution of the sample, producing an aerosol of charged droplets. This is a softer ionization technique that often keeps the molecule intact.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.

General Workflow for Spectroscopic Characterization

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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

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References

- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments
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